molecular formula C19H18Cl2N4O3S B4187708 2-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide

2-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide

Cat. No.: B4187708
M. Wt: 453.3 g/mol
InChI Key: HXEPMAWBIKYWOA-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes chloro, nitro, and piperazinyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Chlorination: Substitution of hydrogen atoms with chlorine atoms.

    Piperazine Derivatization: Formation of piperazine derivatives through nucleophilic substitution reactions.

    Thioamide Formation: Introduction of the carbonothioyl group.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other chloro-nitrobenzamides and piperazine derivatives. Compared to these compounds, 2-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

  • 2-chloro-N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide
  • 2-chloro-4-aminotoluene
  • 2-chloro-4-nitrophenol

These compounds share structural similarities but differ in their reactivity and applications.

Properties

IUPAC Name

2-chloro-N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O3S/c1-12-2-4-14(15(20)10-12)18(26)22-19(29)24-8-6-23(7-9-24)17-5-3-13(25(27)28)11-16(17)21/h2-5,10-11H,6-9H2,1H3,(H,22,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEPMAWBIKYWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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